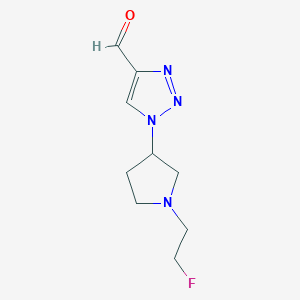
1-(1-(2-fluoroethyl)pyrrolidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde
説明
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyrrolidine and 1,2,3-triazole rings would likely contribute to the rigidity of the molecule, while the fluoroethyl and carbaldehyde groups could influence its reactivity .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would be determined by its functional groups. The pyrrolidine ring might undergo reactions typical of secondary amines, while the 1,2,3-triazole ring might participate in reactions typical of aromatic compounds. The carbaldehyde group could be involved in various reactions, including oxidation and reduction reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of the fluoroethyl group could influence its polarity and solubility.科学的研究の応用
Pharmaceutical Testing
This compound is utilized in pharmaceutical testing as a high-quality reference standard . It plays a crucial role in ensuring the accuracy of pharmacological experiments and drug development processes. Its structural specificity allows for precise calibration of analytical instruments, which is essential for determining the pharmacokinetics and pharmacodynamics of new drug candidates.
Medicinal Chemistry
In the realm of medicinal chemistry, this compound is explored for its potential therapeutic properties . It serves as a building block for the synthesis of various bioactive molecules. Its incorporation into larger molecular frameworks could lead to the discovery of new drugs with applications in treating diseases.
Materials Science
The compound finds applications in materials science due to its unique chemical structure, which can be incorporated into advanced materials for various purposes . Researchers study its interactions and bonding with other materials to develop innovative products with enhanced properties.
Biochemistry Research
Biochemists utilize this compound as a novel building block in their research . It is particularly valuable in the study of metabolic pathways and enzyme interactions. Its presence in biochemical assays can help in understanding the complex mechanisms of life at the molecular level.
Pharmacology
In pharmacology, the compound is of interest for its potential to interact with biological systems in a way that could lead to new treatments for diseases . Its effects on various receptors and enzymes are studied to develop drugs that can modulate physiological processes beneficially.
Analytical Chemistry
Analytical chemists employ this compound in the development of new analytical methods . It is used as a standard for method calibration, helping to improve the precision and accuracy of chemical analyses. This is vital for the quality control of chemical products and environmental testing.
Safety And Hazards
特性
IUPAC Name |
1-[1-(2-fluoroethyl)pyrrolidin-3-yl]triazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13FN4O/c10-2-4-13-3-1-9(6-13)14-5-8(7-15)11-12-14/h5,7,9H,1-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZJXFAKCAZWSDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C=C(N=N2)C=O)CCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13FN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-(2-fluoroethyl)pyrrolidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



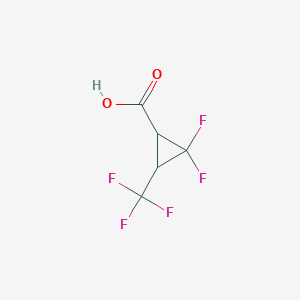
![N-methyl-1-(spiro[3.3]heptan-2-yl)methanamine hydrochloride](/img/structure/B1480505.png)
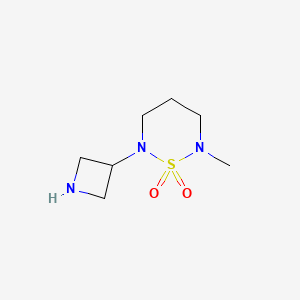

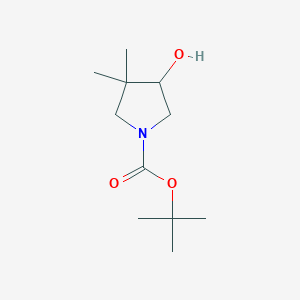
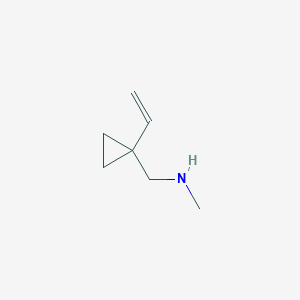
![7,7-Difluoro-3-azabicyclo[4.1.0]heptane-1-carboxylic acid](/img/structure/B1480515.png)
![9-Methyl-2-oxa-6,9-diazaspiro[4.5]decane](/img/structure/B1480519.png)

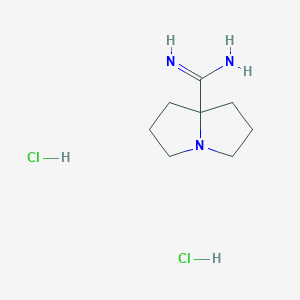
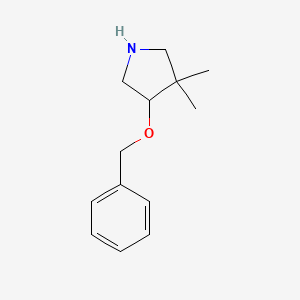

![3-Methyl-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine](/img/structure/B1480525.png)
